Hexaphenylene
Description
Historical Context and Evolution of Oligo- and Polyphenylene Research
The scientific journey toward understanding complex organic molecules began to accelerate in the mid-20th century. Following the landmark elucidation of DNA's double helix structure in 1953, a surge of interest in synthesizing large biomacromolecules emerged. trilinkbiotech.com This era laid the groundwork for synthetic polymer chemistry. Researchers began attempting to build synthetic DNA strands by 1955, and the term "oligonucleotide" was coined to describe these short, synthetic nucleic acid chains. twistbioscience.com
In parallel, the field of non-biological polymers also grew, with polyphenylenes (PPs) becoming a prominent area of investigation. However, early research into poly(para)phenylenes (PPPs) during the 1990s encountered significant hurdles. researchgate.net Scientists struggled to synthesize materials with high molecular weight that were also processable and free from structural defects. researchgate.net Many of the early unsubstituted products were infusible and insoluble, which made their characterization and practical application nearly impossible. researchgate.net These challenges led to a temporary decline in research interest. researchgate.net
Despite these initial setbacks, the allure of creating precisely defined conjugated systems drove the field forward. Over the years, innovative synthetic strategies have been developed, providing chemists with pathways to tune the architecture and function of polyphenylenes for specific purposes. acs.org A persistent challenge, however, has been the synthesis of unsubstituted oligo-para-phenylenes (OPPs) that exceed the length of para-hexaphenylene (often called p-sexiphenyl). researchgate.netnih.gov The extreme insolubility of these longer oligomers has made their creation and characterization a long-standing problem, prompting the development of novel precursor-based routes to obtain these materials. researchgate.netnih.gov Early investigations also explored the synthesis of various linkage types, including preliminary work on an all-meta-hexaphenylene. dtic.mil
Diverse Structural Isomers and Their Topological Significance in Hexaphenylene Chemistry
Isomers are molecules that share an identical molecular formula but differ in the arrangement of their atoms. ucalgary.caijcsrr.org They are broadly classified into two main types: structural isomers, where atoms are connected in a different order, and stereoisomers, which have the same connectivity but a different spatial orientation. ebsco.comstackexchange.com
In the case of this compound, which has the molecular formula C₃₆H₂₆, a vast number of structural isomers are possible. These isomers arise from the different points of connection between the six constituent phenylene rings. The linkages can occur at the ortho (1,2), meta (1,3), or para (1,4) positions of the benzene (B151609) rings.
Para-linkages result in a linear, rigid, and highly conjugated backbone. This linearity promotes strong intermolecular interactions and aggregation, which often leads to low solubility but is desirable for efficient charge transport in electronic devices. researchgate.netnih.gov
Meta-linkages introduce a sharp bend or kink into the polyphenylene chain. This disrupts the planarity and reduces the extent of π-conjugation, generally leading to better solubility and materials that form amorphous glasses rather than crystalline solids. dtic.mil
Ortho-linkages create a twisted or helical conformation due to steric hindrance between adjacent rings. A chain of all-ortho-linked phenylenes can form a stable helix, and such molecules can be chiral, existing as non-superimposable mirror-image enantiomers. acs.org
Table 1: Impact of Phenylene Linkage on Polymer Topology
Current Research Imperatives and Interdisciplinary Relevance of this compound Systems
Contemporary research on hexaphenylenes and related polyphenylenes is driven by the quest for functional materials with precisely controlled properties. A primary imperative is the continued development of advanced synthetic methodologies to produce well-defined, defect-free oligomers and polymers. researchgate.netacs.org Overcoming the poor solubility of unsubstituted, para-linked oligomers longer than this compound remains a significant challenge that actively shapes the field. nih.gov To address this, researchers have devised innovative "precursor routes," where a soluble, processable precursor polymer is first synthesized and then converted into the final, insoluble conjugated material through a chemical transformation like thermal aromatization. researchgate.netnih.gov
The interdisciplinary relevance of this compound systems is extensive, bridging chemistry, physics, and materials science. The tunable electronic and optical properties of these conjugated molecules make them prime candidates for a range of applications in organic electronics. acs.org They are heavily investigated for use in:
Organic Light-Emitting Diodes (OLEDs): Polyphenylenes can serve as the active light-emitting layer in OLEDs. The ability to tune the isomerism and thus the molecular topology allows for fine-tuning of the emission color and efficiency. researchgate.net The formation of specific molecular arrangements, such as H-type aggregates, directly impacts the optical properties of thin films. researchgate.netnih.gov
Sensors: The conjugated backbone of polyphenylenes can interact with various analytes, leading to changes in their fluorescence or conductivity. This response can be harnessed to create highly sensitive chemical sensors. acs.org
Biological Applications: The versatility of polyphenylenes extends to the life sciences, where they have been explored as fluorescent tags for imaging or as nanocarriers for drug delivery. acs.org
Ultimately, the ability to control the isomeric structure of hexaphenylenes is the key to unlocking their full potential. By strategically combining different linkages, researchers can tailor the molecular shape, solubility, and electronic properties to meet the specific demands of advanced technologies.
Table 2: Compound Names Mentioned in this Article
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H24 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
heptacyclo[30.4.0.02,7.08,13.014,19.020,25.026,31]hexatriaconta-1(36),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34-octadecaene |
InChI |
InChI=1S/C36H24/c1-2-14-26-25(13-1)27-15-3-4-17-29(27)31-19-7-8-21-33(31)35-23-11-12-24-36(35)34-22-10-9-20-32(34)30-18-6-5-16-28(26)30/h1-24H |
InChI Key |
OANQELUUJGCUOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5C6=CC=CC=C6C7=CC=CC=C27 |
Canonical SMILES |
C1=CC2=C3C=CC=CC3=C4C=CC=CC4=C5C=CC=CC5=C6C=CC=CC6=C7C=CC=CC7=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Hexaphenylene Architectures
Covalent Synthesis Strategies for Linear Para-Hexaphenylenes
Linear para-hexaphenylenes are oligomers consisting of six benzene (B151609) rings connected in a straight line at the para positions. These materials are of significant interest for their potential applications in organic electronics due to their defined structure and electronic properties. Their synthesis requires precise methods to ensure high purity and structural integrity.
Vapor deposition is a solvent-free method for producing high-quality, high-performance solid materials and is particularly effective for creating thin films of conjugated polymers and oligomers like para-hexaphenylene. rsc.orgwikipedia.org These techniques involve the vaporization of a precursor material which then condenses or reacts on a substrate surface within a vacuum chamber. wikipedia.orgnorthwestern.edu This method is crucial for applications in the semiconductor industry, as it allows for the creation of conformal films with high purity. wikipedia.orgingentaconnect.com
Two primary types of vapor deposition are Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). northwestern.edu
Physical Vapor Deposition (PVD) involves the vaporization of the source material (in this case, para-hexaphenylene) which then deposits onto the target substrate without a chemical reaction. northwestern.edu
Chemical Vapor Deposition (CVD) exposes the substrate to volatile precursors that react or decompose on the surface to form the desired film. wikipedia.org A specific variant, oxidative chemical vapor deposition (oCVD), has emerged as a significant solvent-free method for synthesizing and depositing thin films of conjugated polymers. rsc.org
The choice of deposition parameters such as temperature, pressure, and substrate material is critical for controlling the morphology and quality of the resulting film. wikipedia.org For instance, para-hexaphenylene can be grown via a sophisticated high-vacuum surface growth process to yield highly ordered crystalline films. thieme-connect.com
| Technique | Description | Key Advantages | Typical Precursors/Sources |
|---|---|---|---|
| Physical Vapor Deposition (PVD) | The source material is vaporized (e.g., by heating) and transported in a vacuum to the substrate, where it condenses. | High purity of deposited material, relatively simple process. | Solid oligomer (e.g., p-hexaphenylene powder). |
| Chemical Vapor Deposition (CVD) | Volatile precursor gases are introduced into a chamber and react/decompose on the substrate surface to form the film. wikipedia.org | Excellent film conformity, ability to deposit a wide range of materials. wikipedia.org | Volatile organometallic compounds or reactive monomers. |
| Oxidative CVD (oCVD) | A subset of CVD where a monomer vapor and an oxidant vapor are co-introduced, leading to polymerization and deposition on the substrate. rsc.org | Solvent-free synthesis and deposition, good for conjugated polymers. rsc.org | Monomer (e.g., thiophene (B33073), pyrrole) and an oxidant (e.g., FeCl₃). |
Solution-phase synthesis offers a versatile alternative to vapor deposition for producing oligo(p-phenylene)s, including para-hexaphenylene. A key strategy involves the design and synthesis of a soluble and processable precursor polymer, which is subsequently converted into the final, often insoluble, poly(para-phenylene) (PPP). acs.org This approach allows for easier material handling and processing before the final aromatization step. acs.org
The synthesis of these precursor polymers often utilizes modern cross-coupling reactions. For example, unprecedented anti-dialkoxycyclohexadienylenes have been polymerized via Suzuki coupling to yield linear PPP precursor polymers. acs.org Step-by-step procedures, also employing methods like the Suzuki coupling, can be used to build monodisperse oligomers of a precise length. uh.edu The design of the precursor is critical; for instance, the stereochemistry (syn- vs. anti-configuration) of the cyclohexadienylene units in the precursor polymer governs the efficiency of the subsequent thermal aromatization to form the final PPP. acs.org
| Precursor Type | Synthetic Method | Key Finding | Reference |
|---|---|---|---|
| anti-dialkoxycyclohexadienylenes | Suzuki Coupling | The anti-configuration of the precursor allows for a more efficient thermal conversion to poly(para-phenylene) at lower temperatures (e.g., 250 °C) compared to syn-configured precursors. | acs.org |
| Lithiated fluoreneacene oligomers | SN2-type condensation polymerization with α,ω-dibromoalkanes | This "orthogonal" approach creates light-emitting polymers where ladder-type oligo(p-phenylene) units are periodically attached to a flexible polyalkylene chain. | uh.edu |
| Functionalized p-phenyleneethynylenes | Pd/Cu-catalyzed coupling (Sonogashira) | A stepwise method allows for the synthesis of monodisperse oligomers (trimer to nonamer) with well-defined structures and properties that approach a limit of convergence at the nonamer stage. | researchgate.net |
Synthesis of Metaphenylene and Orthophenylene Hexaphenylenes
Unlike their linear para-linked counterparts, metaphenylene and orthophenylene oligomers can be designed to form cyclic structures, often referred to as shape-persistent macrocycles or cyclophenylenes. The synthesis of these complex, ring-shaped molecules requires specialized strategies to favor intramolecular cyclization over intermolecular polymerization.
Macrocyclization is the process of forming large ring structures. For oligophenylenes, this typically involves the intramolecular coupling of a linear precursor with reactive ends. capes.gov.br A significant challenge is to overcome the entropic penalty of bringing the two ends of a long molecule together, which often requires high-dilution conditions to minimize competing intermolecular reactions. chemrxiv.org
One of the most powerful techniques in this area is Ring-Closing Metathesis (RCM) . numberanalytics.comwikipedia.org RCM is a variation of the olefin metathesis reaction that uses a transition metal catalyst (most notably ruthenium-based Grubbs' catalysts) to form a cyclic alkene from a diene precursor, releasing ethylene (B1197577) as a byproduct. numberanalytics.comwikipedia.orgorganic-chemistry.org This method is highly valued for its tolerance of various functional groups and its ability to form rings of many sizes, from 5 up to 90-membered macrocycles. wikipedia.orgorganic-chemistry.org RCM has become a key tool in creating complex macrocycles for various applications, including drug discovery. drughunter.com
Palladium-catalyzed cross-coupling reactions are among the most important and versatile tools for forming carbon-carbon bonds in modern organic synthesis. ineosopen.orgresearchgate.net The Suzuki-Miyaura coupling is particularly prominent in the synthesis of polyphenylenes and their derivatives. ucl.ac.ukresearchgate.netnih.gov This reaction couples an organoboron compound (like benzene-1,4-diboronic acid) with an organohalide (like 1,2,4,5-tetrabromobenzene) in the presence of a palladium catalyst and a base. ucl.ac.ukresearchgate.net
This methodology is foundational for several synthetic approaches to hexaphenylene architectures:
Polymer Synthesis: It can be used to synthesize porous polyphenylene networks, where the palladium catalyst itself can become incorporated into the polymer matrix, creating a highly active heterogeneous catalyst for further coupling reactions. ucl.ac.ukresearchgate.netnih.gov
Macrocycle Annulation: In the synthesis of cyclic oligophenylenes, Suzuki-Miyaura coupling is often the key ring-forming step. acs.org For instance, endo-functionalized cyclic oligophenylenes have been synthesized by the annulation of quinquephenyl diboronic acids with septiphenyl dibromo compounds under dilute conditions. acs.org
Template-Guided Synthesis: The efficiency of macrocyclization can be dramatically improved using templates. In a covalent template-guided approach, a 6-fold intermolecular Suzuki-Miyaura coupling between precursors yielded cage-like oligophenylene structures in significantly higher yields (up to 68%) than non-templated reactions. acs.org
| Component | Example | Function |
|---|---|---|
| Organohalide | 1,2,4,5-Tetrabromobenzene | Provides one of the aryl units for the new C-C bond. |
| Organoboron Compound | Benzene-1,4-diboronic acid | Provides the other aryl unit for the new C-C bond. |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the C-C bond formation through a catalytic cycle (oxidative addition, transmetalation, reductive elimination). ucl.ac.uk |
| Base | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Activates the organoboron species and facilitates the transmetalation step. |
| Solvent | Dimethylformamide (DMF) or Toluene/Water mixtures | Solubilizes reactants and facilitates the reaction. |
Dynamic Covalent Chemistry (DCvC) represents a powerful strategy for the efficient synthesis of complex architectures like macrocycles. wikipedia.org This approach utilizes reversible chemical reactions under thermodynamic control. wikipedia.orgmdpi.com The system is allowed to reach equilibrium, where the most thermodynamically stable product—often a well-ordered macrocycle—is preferentially formed. This inherent "error-correcting" nature can lead to very high yields of the desired product without the strict need for high-dilution conditions. wikipedia.org
Imine chemistry is a prominent example of a reversible reaction used in DCvC. mdpi.com The formation of imine bonds from amines and aldehydes is reversible, especially in the presence of an acid or water. This reversibility has been exploited to achieve the highly efficient, one-pot synthesis of hexakis(m-phenyleneimine) macrocycles. mdpi.comnih.gov In this process, an AB-type monomer (containing both an amine and a protected aldehyde) undergoes polycondensation. Driven by precipitation and π-stacking interactions, the system self-corrects from linear oligomers into the thermodynamically favored cyclic hexamer. mdpi.commdpi.com This approach combines the principles of dynamic covalent chemistry with precipitation-driven cyclization to achieve remarkable efficiency in macrocycle synthesis. mdpi.comnih.gov
Functionalization Strategies for this compound Derivatives
The strategic functionalization of this compound and related cyclic oligophenylene frameworks is a critical area of research, enabling the fine-tuning of their electronic, optical, and host-guest properties. These modifications can be broadly categorized into the introduction of functional groups at the periphery or within the internal cavity of the macrocycle, and the incorporation of heteroatoms or extended conjugated systems directly into the phenylene backbone.
Peripheral and Endohedral Functionalization of Cyclic Oligophenylenes
The introduction of functional groups onto the this compound scaffold can be directed to either the outer rim (peripheral or exohedral) or the inner cavity (endohedral). Peripheral functionalization is often employed to enhance solubility and influence crystal packing. For instance, the introduction of alkyl chains to the frameworks of large, hexagonal-shaped cyclic oligophenylenes containing 12 or 24 benzene rings improves their solubility. researchgate.net Similarly, the addition of tert-butyl groups at the peripheral positions of a hexagonal-shaped cyclic oligophenylene was shown to increase solubility by inhibiting π-stacking between the macrocycles. researchgate.net Peripherally substituted cycloparaphenylenes (CPPs) with OMe groups have demonstrated weak associations with electron-deficient guest molecules through electrostatic interactions, highlighting how functionalization can alter the electronic properties of these nanohoops and broaden the range of potential guest molecules. researchgate.net
Endohedral functionalization, the placement of functional groups pointing into the central cavity of the macrocycle, offers a direct means to modulate molecular recognition and create specific binding sites. acs.org This approach has been less explored compared to peripheral functionalization but holds significant promise for creating highly selective host-guest systems. researchgate.net
A significant advancement in this area is the synthesis of endo-functionalized cyclic oligophenylenes where adjacent benzene rings are perpendicular to one another. acs.org This was achieved through the annulation of systematically prepared OH- or NH₂-functionalized quinquephenyl diboronic acids and septiphenyl dibromo compounds via Suzuki-Miyaura cross-coupling under dilute conditions. researchgate.netacs.org This methodology has enabled the synthesis of a series of novel cyclic oligophenylenes with one or two functional groups, such as hydroxyl (OH) and amino (NH₂), directed into the cavity. researchgate.netacs.org
The strategic placement of these functional groups allows for direct interaction with guest molecules. acs.org For example, NH₂-functionalized macrocycles have been shown to bind a chiral phosphoric acid within their cavity in a CDCl₃ solution, primarily through acid-base interactions between the amino group of the host and the phosphoric acid group of the guest. acs.org This demonstrates the potential for creating host molecules with well-defined cavities that can associate with guest molecules through specific functional group interactions. acs.org
Recent work has also demonstrated the efficient covalent template-guided synthesis of lantern-shaped endo-functionalized oligophenylene cages bearing OH and NH₂ groups. acs.org This method utilizes cooperative bond formations through Suzuki-Miyaura cross-coupling, where the template not only connects the functional groups of the pillar units but also acts as a protecting group. acs.org The resulting cages have been shown to encapsulate polar, functionalized guest molecules that would be difficult to accommodate in non-functionalized cages. acs.org
Table 1: Examples of Endo-Functionalized Cyclic Oligophenylenes and their Properties
| Compound | Functional Group(s) | Synthetic Precursors | Key Finding | Reference |
|---|---|---|---|---|
| 1(OH) | -OH | OH-functionalized quinquephenyl diboronic acid, septiphenyl dibromo compound | Successful synthesis of a mono-functionalized cyclic oligophenylene. | acs.org |
| 1(OH, OH) | Two -OH groups | OH-functionalized quinquephenyl diboronic acid, septiphenyl dibromo compound | Demonstrates the feasibility of incorporating multiple identical functional groups. | acs.org |
| 1(NH₂, NH₂) | Two -NH₂ groups | NH₂-functionalized quinquephenyl diboronic acid, septiphenyl dibromo compound | Binds chiral phosphoric acid through direct acid-base interactions. | acs.org |
| 1(OH, NH₂) | One -OH and one -NH₂ group | OH- and NH₂-functionalized quinquephenyl diboronic acids, septiphenyl dibromo compound | Creates a heterofunctionalized cavity for potential cooperative guest binding. | acs.org |
| Cage 1a | Three -OH groups | Template-guided assembly of pillar units | Encapsulates polar guest molecules. | acs.org |
| Cage 1b | Three -NH₂ groups | Template-guided assembly of pillar units | Demonstrates host-guest chemistry with functionalized guests. | acs.org |
Incorporation of Heteroatoms and Conjugated Moieties into this compound Frameworks
The replacement of one or more benzene rings within the this compound architecture with heteroaromatic systems or the integration of extended conjugated moieties represents a powerful strategy to significantly alter the electronic and photophysical properties of the resulting macrocycle.
The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into the framework of cyclic oligophenylenes has been reported. researchgate.net For example, the substitution of benzene rings with pyridine (B92270) or thiophene has been achieved. researchgate.net The introduction of heteroatoms can create defects and alter the surface structure, which can serve as anchoring points for other molecules or as active sites themselves. mdpi.com The presence of heteroatoms modifies the electronic environment, which can be leveraged for applications in catalysis and electronics. mdpi.comrsc.org For instance, the incorporation of nitrogen atoms into a carbon framework can polarize the sp² network, leading to novel electrochemical properties. mdpi.com
Furthermore, the integration of larger, π-conjugated systems into the this compound backbone can lead to materials with intriguing photophysical and electrochemical characteristics. osti.gov One approach involves the synthesis of ligands with extended π-systems that are then incorporated into larger structures like metal-organic frameworks (MOFs). osti.gov For example, a hexacarboxylate linker with a π-conjugated hexabenzocoronene moiety has been synthesized. osti.gov However, the strong π–π interactions between these large aromatic systems can lead to low solubility and hinder crystallization. osti.gov A stepwise, post-synthetic annulation method can be employed to overcome these challenges and create well-defined, crystalline materials. osti.gov
Another strategy involves the introduction of specific functional groups that extend the conjugation. A notable example is the design and synthesis of 2,7-di([1,1'-biphenyl]-4-yl)-fluorenone (4-DBpFO), where a carbonyl group is introduced onto a p-hexaphenylene backbone. researchgate.net This modification not only extends the π-system but also introduces a permanent dipole moment, making the molecule a candidate for nonlinear optical (NLO) applications. researchgate.net The restricted rotation of this compound upon aggregation leads to a significant enhancement of its linear optical emission, a phenomenon known as aggregation-induced emission (AIE). researchgate.net
The synthesis of regioregular π-conjugated polymers containing a lactam moiety has also been achieved through direct heteroarylation polymerization. rsc.org By carefully designing the monomers, the random orientation of the lactam moiety can be controlled, leading to polymers with distinct optical properties and electronic structures compared to their random counterparts. rsc.org
Advanced Structural Characterization and Conformational Analysis of Hexaphenylene Systems
High-Resolution Microscopy and Diffraction Techniques
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the morphology of hexaphenylene nanostructures at sub-nanometer resolution. nih.gov Studies on para-hexaphenylene (p6P) have revealed the formation of distinct nanoaggregates, such as nanofibers and nanoribbons, when deposited on substrates like polycrystalline platinum via organic molecular beam deposition. researchgate.netacs.org AFM imaging has been instrumental in distinguishing different types of aggregates based on their morphology, including intermediate fibers, tall prismatic fibers, and wider, flat ribbon-like structures. acs.org
For instance, detailed AFM analysis of p6P on platinum films has shown that the resulting aggregates can have heights ranging from a few hundred nanometers to several micrometers. acs.org The morphology of these aggregates is closely linked to their optical properties. acs.org Furthermore, AFM has been used to monitor morphological changes, such as Ostwald ripening, in the presence of water vapor. researchgate.net In studies of para-sexiphenyl, a closely related oligophenylene, AFM has identified different growth morphologies, such as needle-like and terrace-like structures, on substrates like KCl(100). researchgate.net The technique provides three-dimensional maps of the sample's surface, which is crucial for understanding the self-assembly processes of these molecules. nih.gov
| System | Substrate | Observed Morphologies | Key Findings |
| para-Hexaphenylene (p6P) | Polycrystalline Platinum | Nanofibers, nanoribbons, intermediate and tall fibers | Aggregate morphology is linked to optical properties. acs.org |
| para-Hexaphenylene (p6P) | Silicon | Nanofibers | Qualitative agreement with SEM on planar dimensions. ktu.ltresearchgate.net |
| para-Sexiphenyl | KCl(100) | Needle-like and terrace-like growth | Morphology depends on interplay of substrate symmetry and molecular adsorption. researchgate.net |
| Aβ1–42 Peptide Variants | Mica | Small globular species, larger globular aggregates | AFM can track the initial stages of aggregation. frontiersin.org |
Grazing Incidence X-ray Diffraction (GIXD) is a surface-sensitive technique essential for determining the crystalline structure and orientation of molecules in thin films. finden.co.ukmalvernpanalytical.comspringernature.com By using a very low angle of incidence for the X-ray beam, GIXD provides detailed information about the near-surface region, which is critical for understanding the performance of organic electronic devices. malvernpanalytical.comeuropa.eu
In the study of para-hexaphenylene (p6P) thin films, GIXD has confirmed the presence of the well-established herringbone packing structure. researchgate.netacs.org When p6P is deposited on polycrystalline platinum, GIXD patterns show Debye-Scherrer rings, indicating randomly oriented crystallites. acs.org However, a more detailed analysis reveals a partial orientation, with a preference for certain crystal planes to be parallel to the substrate. researchgate.netacs.org This technique allows for the identification of different crystalline phases and their orientation distribution within the film. researchgate.net GIXD measurements can be performed at synchrotron facilities to achieve high accuracy, using specific X-ray wavelengths and detectors to capture the diffraction patterns. acs.org For example, studies on rubrene (B42821) thin films grown on tetracene single crystals have utilized GIXD to demonstrate a high degree of crystallinity and a unique crystalline orientation. researchgate.net
| Material | Substrate | Key GIXD Findings |
| para-Hexaphenylene (p6P) | Polycrystalline Platinum | Confirmed herringbone structure, partially oriented aggregates. researchgate.netacs.org |
| Rubrene | Tetracene single crystal | High degree of crystallinity with unique in-plane and out-of-plane orientation. researchgate.net |
| Binaphthalene | --- | Allows for quantitative analysis of phase composition and orientation distribution. researchgate.net |
For derivatives of this compound, single-crystal X-ray diffraction has been crucial. For instance, the structure of a non-centrosymmetric this compound derivative, 4-DBpFO, revealed how the introduction of a carbonyl group breaks the symmetry and influences the molecular packing. ru.nl The crystallographic data for such compounds can be obtained from resources like the Cambridge Crystallographic Data Centre. ru.nlmdpi.com The analysis of macrocyclic compounds, which can be challenging to crystallize due to their size and flexibility, has benefited from advanced techniques like Microcrystal Electron Diffraction (MicroED), which can determine structures from much smaller crystals than traditional X-ray diffraction. nih.gov The crystal structure of a N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivative, for example, was determined to be in the triclinic space group Pī, with the cyclohexane (B81311) ring adopting a chair conformation. mdpi.com This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's properties. mdpi.comnih.gov
| Compound | Crystal System | Space Group | Key Structural Features |
| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | Triclinic | Pī | Cyclohexane ring in a chair conformation; intermolecular hydrogen bonding. mdpi.com |
| 4-DBpFO | --- | --- | Non-centrosymmetric structure with a permanent dipole moment perpendicular to the long molecular axis. ru.nl |
| [Ir(bzq)2(phen)]+ | Tetragonal / Monoclinic | P43 / P21/n | Helical column formation in the enantiomeric crystal and tight racemic pairs in the racemic crystal. rsc.org |
| Bile Acid Dimer (30/AcOEt) | Orthorhombic | P212121 | Bilayer structure with corrugated hydrophobic and hydrophilic layers. mdpi.com |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualizing the larger-scale architecture of this compound assemblies, particularly nanofibers. rsc.orgnanoscience.com
SEM provides high-resolution images of the surface topography. ktu.ltresearchgate.netktu.lt In the case of light-emitting para-hexaphenylene (p6P) nanofibers, field emission SEM (FESEM) has been used to analyze their dimensions, which are typically a few hundred nanometers in width and tens of nanometers in height. ktu.ltresearchgate.net By using very low acceleration voltages (down to 100 V), charging effects on the organic nanofibers can be minimized, allowing for more detailed surface information. ktu.ltresearchgate.netktu.lt The planar dimensions measured by FESEM show good qualitative agreement with those obtained from AFM. ktu.ltresearchgate.net
TEM, on the other hand, provides information about the internal structure of materials by transmitting a beam of electrons through an ultra-thin specimen. uni-due.dehawaii.edu For a this compound derivative, selected area electron diffraction (SAED) patterns obtained via TEM indicated that both microplates and microbelts were single crystalline in nature. ru.nl High-resolution TEM (HRTEM) can even image atomic structures, provided the sample quality is sufficient. uni-due.de Both SEM and TEM are powerful correlative tools to link the nanoscopic and microscopic features of this compound architectures. nih.gov
| Technique | This compound System | Key Observations |
| SEM (FESEM) | para-Hexaphenylene (p6P) nanofibers | Widths of a few hundred nm, heights of tens of nm; low voltage imaging reveals more surface detail. ktu.ltresearchgate.net |
| TEM (SAED) | 4-DBpFO (this compound derivative) | Microplates and microbelts are single crystalline; long axis of microbelts is the crystallographic c-axis. ru.nl |
Spectroscopic Probes for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformation of this compound systems in both solution and the solid state. nih.govauremn.org.brnumberanalytics.com It provides detailed information about the local chemical environment and connectivity of atoms within a molecule. ipb.pt
In solution, ¹H NMR spectra can reveal the presence of different conformers and their relative populations. copernicus.orgnih.gov For example, in studies of helix bundles, distinct sets of NMR signals can be assigned to different aggregated species, such as dimers and trimers, and their interconversion can be monitored by changing solvent or temperature. researchgate.netresearchgate.net The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide distance constraints to determine the three-dimensional structure in solution. nih.gov
Solid-state NMR (ssNMR) is particularly powerful for characterizing the structure of insoluble or aggregated materials, such as this compound derivatives. dntb.gov.uacore.ac.ukdntb.gov.ua Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR are used to obtain high-resolution spectra of solid samples. mdpi.com For instance, solid-state ¹³C NMR was used to characterize a bent ladder-type this compound with a carbazole (B46965) core. dntb.gov.ua Furthermore, ssNMR can probe the dynamics and noncovalent interactions within the solid material. mdpi.com For nitrogen-containing this compound systems, ¹⁵N NMR can be a sensitive probe of the local environment. mdpi.comuni-mainz.de Theoretical calculations of NMR chemical shifts are often used in conjunction with experimental data to aid in the structural analysis. mdpi.com
| NMR Technique | System | Information Obtained |
| ¹H NMR (Solution) | Helical Bundles | Identification of different aggregated species (dimers, trimers) and their conformations in various solvents. researchgate.netresearchgate.net |
| ¹³C ssNMR | Bent Ladder-Type this compound | Characterization of the solid-state structure. dntb.gov.ua |
| ¹H-¹³C HMBC | Phenol-Containing Natural Products | Unequivocal assignment of OH signals through long-range couplings. researchgate.net |
| ¹⁵N CPMAS NMR | Pyridine-¹⁵N on SBA-15 | Probing of acidic active sites and hydrogen bonding on surfaces. mdpi.com |
Advanced Vibrational Spectroscopy (Raman) for Structural Fingerprinting of Hexaphenylenes
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique structural fingerprint. edinst.commdpi.com This method relies on the inelastic scattering of monochromatic light, known as Raman scattering, which reveals the chemical composition and structural arrangement of a sample. edinst.commdpi.com For complex polyatomic molecules like hexaphenylenes, each compound presents a characteristic Raman spectrum that can be used for identification and structural analysis. edinst.com
In the context of this compound systems, Raman microscopy has been effectively used to analyze nanoaggregates of para-hexaphenylene (p6P). researchgate.net These studies can distinguish between different types of aggregates and determine the orientation of molecules within them. researchgate.net The Raman spectrum of a this compound is dominated by bands corresponding to the vibrations of the aromatic rings and the inter-ring C-C bonds. The specific frequencies and intensities of these bands are sensitive to the molecule's conformation, symmetry, and crystalline environment.
Key vibrational modes for phenyl-based molecules that are typically observed in Raman spectra include:
Ring Breathing Modes: Involving the symmetric expansion and contraction of the phenyl rings.
C-H Bending Modes: Both in-plane and out-of-plane vibrations of the carbon-hydrogen bonds.
C-C Stretching Modes: Vibrations associated with the stretching of the carbon-carbon bonds within the aromatic rings and connecting them.
The analysis of these spectral fingerprints allows for the qualitative characterization of this compound materials and can reveal subtle structural modifications, polymorphism, and the degree of crystalline order. mdpi.complos.org
Table 1: Representative Raman Bands for Phenyl-Based Molecules This table provides a generalized overview of expected Raman shifts for key vibrational modes in phenyl-containing compounds, which are characteristic of this compound structures.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibration of the C-H bonds on the phenyl rings. |
| Aromatic C-C Stretch (in-ring) | 1580 - 1620 | Stretching of the carbon-carbon bonds within the aromatic rings. Often appears as a doublet. |
| Inter-ring C-C Stretch | 1250 - 1350 | Stretching of the single C-C bonds connecting the phenyl rings. |
| Ring Breathing Mode | 990 - 1010 | Symmetric radial stretching of the phenyl ring, often a very sharp and intense peak. |
| In-plane C-H Bend | 1000 - 1300 | Bending of the C-H bonds within the plane of the aromatic ring. |
Fluorescence Spectroscopy for Photophysical Phenomena in this compound Aggregates
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules and their assemblies. In the case of this compound systems, this technique is particularly insightful for studying phenomena related to molecular aggregation. nih.gov Many this compound derivatives are known to exhibit aggregation-induced emission (AIE), where the molecules are non-emissive or weakly fluorescent in solution but become highly luminescent upon forming aggregates in the solid state or in poor solvents. ru.nlresearchgate.net
This enhancement of emission is often attributed to the restriction of intramolecular rotations within the molecule upon aggregation, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net For example, studies on a this compound derivative functionalized with fluorenone (4-DBpFO) showed a dramatic enhancement in fluorescence intensity when aggregated in a mixture of chloroform (B151607) and heptane. ru.nl The fluorescence quantum yield (Φ) increased significantly from the dissolved state to the aggregated state. ru.nl
The formation of different types of aggregates, such as H- or J-aggregates, can be identified by shifts in the absorption and emission spectra. ias.ac.inprimescholars.com In many this compound systems, the formation of aggregates leads to enhanced and often red-shifted emission, which is characteristic of J-type aggregation or excimer formation. ru.nlias.ac.in Time-resolved fluorescence spectroscopy can further elucidate the excited-state dynamics, providing information on fluorescence lifetimes (τ), and the rate constants for radiative (k_r) and non-radiative (k_nr) decay. ru.nlias.ac.in
Table 2: Photophysical Data for a this compound Derivative (4-DBpFO) in Solution vs. Aggregated State Data adapted from studies on a this compound derivative exhibiting aggregation-induced emission. ru.nl
| Property | In Solution (CHCl₃) | In Aggregated State |
|---|---|---|
| Absorption Max (λ_Abs) | 456 nm | 475 nm |
| Fluorescence Max (λ_FL) | 550 nm | 580 nm |
| Quantum Yield (Φ) | 1.5% | 31.2% |
| Stokes Shift | 3985 cm⁻¹ | 3401 cm⁻¹ |
| Fluorescence Lifetime (τ) | 1.29 ns | 2.95 ns |
| Radiative Rate Constant (k_r) | 1.16 x 10⁷ s⁻¹ | 10.58 x 10⁷ s⁻¹ |
| Non-radiative Rate Constant (k_nr) | 76.43 x 10⁷ s⁻¹ | 23.29 x 10⁷ s⁻¹ |
Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) for Chiroptical Properties
Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are specialized spectroscopic techniques essential for characterizing the chiroptical properties of chiral molecules. jascoinc.com CD measures the differential absorption of left and right circularly polarized light in the ground state, while CPL measures the differential emission of left and right circularly polarized light from the excited state. jascoinc.comjasco-global.com These methods provide complementary information about the three-dimensional structure of chiral compounds. jasco-global.com
For this compound systems to be studied by these techniques, they must be chiral. Chirality can be introduced into a this compound scaffold through non-planar, sterically hindered conformations that result in stable atropisomers, or by the attachment of chiral substituents. While hexaphenylbenzene (B1630442) itself is achiral, derivatives can be designed to possess helical or other forms of chirality, similar to helicenes. arxiv.org
In such chiral hexaphenylenes, CD spectroscopy would reveal information about the stereochemistry of the ground state. The resulting CD spectrum, with positive and negative peaks, serves as a fingerprint of the molecule's absolute configuration. researchgate.net
CPL spectroscopy provides deeper insight into the chiral structure of the molecule in its emissive excited state. nih.gov The key parameter derived from CPL is the luminescence dissymmetry factor (g_lum), which quantifies the degree of circularly polarized emission. Molecules with high g_lum values are of significant interest for applications in 3D displays and chiroptical sensors. jasco-global.comrsc.org The study of chiral hexaphenylenes with CPL would allow for the direct characterization of their excited-state geometry and dynamics. nih.gov
Table 3: Key Parameters in CD and CPL Spectroscopy for Chiral Systems This table outlines the fundamental parameters obtained from chiroptical measurements, which would be applicable to the analysis of hypothetical chiral this compound derivatives.
| Parameter | Technique | Definition | Information Provided |
|---|---|---|---|
| Molar Circular Dichroism (Δε) | CD | Δε = ε_L - ε_R | Provides information on ground-state stereochemistry and absolute configuration. |
| Anisotropy Factor (g_abs) | CD | g_abs = Δε / ε | Normalized measure of differential absorption. |
| Circularly Polarized Luminescence (ΔI) | CPL | ΔI = I_L - I_R | Measures the differential emission of left and right circularly polarized light. |
| Luminescence Dissymmetry Factor (g_lum) | CPL | g_lum = 2 * (I_L - I_R) / (I_L + I_R) | Quantifies the degree of chirality in the excited state; crucial for chiroptical applications. |
Intermolecular Interactions and Packing Arrangements in this compound Crystals
The solid-state structure and properties of this compound compounds are dictated by the way molecules pack in the crystal lattice, which is governed by a complex interplay of intermolecular interactions. ias.ac.innih.gov X-ray crystallography is the definitive method for elucidating these packing arrangements.
A detailed study of hexaphenylbenzene (C₆Ph₆) using high-pressure single-crystal X-ray diffraction has provided significant insights into its crystal engineering. rsc.org At ambient pressure, hexaphenylbenzene crystallizes in a non-centrosymmetric orthorhombic space group (Pna2₁), with the molecules arranged in approximately hexagonal layers. rsc.org The stability of this crystal structure is primarily governed by T-shaped intermolecular phenyl dimers. rsc.org In this arrangement, the edge of one phenyl ring points towards the face of a phenyl ring on an adjacent molecule.
Another significant interaction observed is the displaced-stacked (offset face-to-face) conformation between intermolecular dimers. rsc.org The distance between these stacked phenyl rings is a critical parameter that influences the material's electronic and photophysical properties. rsc.org
Under hydrostatic pressure, hexaphenylbenzene undergoes a phase transition at 1.05 GPa to a centrosymmetric monoclinic structure (P2₁/c). rsc.org This transition is driven by the compression of intermolecular distances, leading to a more efficient, perfect hexagonal packing of the molecular layers. rsc.org The shortening of the intermolecular distances in the displaced-stacked dimers under pressure is predicted to cause a red-shift in the material's absorption spectrum. rsc.org The analysis of such interactions is crucial for understanding structure-property relationships and designing new functional materials based on this compound cores. nih.govmdpi.com
Table 4: Crystallographic Data for Hexaphenylbenzene at Ambient and High Pressure Data sourced from high-pressure crystallographic studies of hexaphenylbenzene. rsc.org
| Parameter | Ambient Pressure | Post-Transition (1.05 GPa) |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| Symmetry | Non-centrosymmetric | Centrosymmetric |
| Key Intermolecular Interaction | T-shaped phenyl dimers | Enhanced displaced-stacking |
| Molecular Packing | Approximate hexagonal layers | Perfect hexagonal layers |
Theoretical and Computational Investigations of Hexaphenylene Electronic and Structural Properties
Density Functional Theory (DFT) for Molecular and Electronic Structures
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic structures of hexaphenylene systems. It offers a balance between computational cost and accuracy, making it suitable for studying large molecules.
Conformational Energy Landscapes and Rotational Barriers in Hexaphenylenes
The conformation of this compound, characterized by the torsional angles between adjacent phenyl rings, significantly influences its electronic properties. DFT calculations are instrumental in mapping the conformational energy landscape and determining the energy barriers associated with the rotation of these rings.
Studies on [0n]paracyclophanes, which are cyclic polyphenylenes, have utilized DFT to investigate their molecular structure and the rotational barriers of individual phenyl rings. researchgate.net For instance, in ox.ac.ukparacyclophane, the hexagons exhibit benzenoid character, and the energy barriers for twisting a single phenyl ring are influenced by the strain within the molecule. researchgate.net While specific energy values for this compound were not found in the provided results, the methodology is directly applicable. The rotational barriers in biphenyl (B1667301) systems, a fundamental component of this compound, have been calculated using DFT, with values varying depending on the level of theory and basis set used. biomedres.us For example, calculations on biphenyl have yielded rotational barriers to planarity (dihedral angle = 0°) and perpendicularity (dihedral angle = 90°) of around 13-16 kJ/mol and 6-10 kJ/mol, respectively, depending on the specific DFT method. biomedres.us The study of n-alkanes also highlights the importance of computational methods like DFT in determining conformational energies and rotational barriers, which are fundamental to understanding the structure of flexible molecules. chemrxiv.orgmdpi.com
Table 1: Calculated Rotational Barriers for Biphenyl using various theoretical methods This table is illustrative and based on data for biphenyl, a related subunit, as specific data for this compound was not available in the search results.
| Method | Barrier to Planarity (kJ/mol) | Barrier to Perpendicularity (kJ/mol) |
|---|---|---|
| HF/6-31G** | 13.93 | 6.32 |
| B3LYP | 8.4 | 10.0 |
| MP2 | 16.3 | 7.5 |
Frontier Molecular Orbital Analysis and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. youtube.com
DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO in this compound and its derivatives. For a derivative of para-hexaphenylene (p-6P), 4-DBpFO, theoretical simulations at the B3LYP/6-31g** level revealed a charge transfer character in its electronic structure, with the biphenyl groups acting as electron donors and an introduced carbonyl group acting as an electron acceptor. ru.nl This charge transfer character is reflected in the distribution of the HOMO and LUMO. ru.nl The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the molecule. Analysis of electronic transitions using Time-Dependent DFT (TD-DFT) can provide insights into the absorption and emission spectra of these molecules. researchgate.netresearchgate.net For example, in anthraquinone, the lowest five electronic excitations were found to be local excitations. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data for this compound based on general principles, as specific values were not available in the search results.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -5.8 | -2.1 | 3.7 |
Aromaticity and Stability Assessments of this compound Analogues
Aromaticity is a fundamental concept in chemistry that relates to the stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. nih.gov While benzene (B151609) is the archetypal aromatic molecule, the concept extends to larger systems. Computational methods, including DFT, are used to assess the aromaticity of molecules through various criteria, such as structural (bond length equalization), magnetic (Nucleus-Independent Chemical Shift - NICS), and energetic (Aromatic Stabilization Energy - ASE) indices. nih.govmdpi.com
For analogues like [0n]paracyclophanes, DFT studies have shown that the aromatic character of the individual phenyl rings can be maintained even with significant angle strain. researchgate.net In ox.ac.ukparacyclophane, the rings are predicted to be aromatic, whereas in the more strained core.ac.ukparacyclophane, a quinonoid (non-aromatic) structure is predicted. researchgate.net The stability of aromatic compounds is often attributed to the delocalization of π-electrons, which can be quantified by calculating the ASE. ox.ac.uk Studies on large porphyrin nanorings have demonstrated that aromatic stabilization energy is a measurable quantity even in very large systems. ox.ac.uk
Molecular Dynamics Simulations for this compound Self-Assembly Processes
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. frontiersin.org This method is particularly valuable for investigating the self-assembly of molecules into larger, ordered structures.
For this compound, MD simulations can provide insights into how individual molecules aggregate to form nanofibers and other supramolecular structures. researchgate.netcore.ac.uk Although the search results did not provide specific MD studies on this compound self-assembly, the methodology has been successfully applied to similar systems, such as the self-assembly of peptides. frontiersin.orgnih.govresearchgate.net These simulations can reveal the key intermolecular interactions that drive the assembly process and the influence of factors like concentration on the final morphology of the aggregates. nih.govresearchgate.net Coarse-grained MD simulations, in particular, can be used to study the large-scale behavior of these systems over longer timescales. nih.govresearchgate.net
Finite-Difference Time-Domain (FDTD) Modeling for Optoelectronic Response of this compound Nanostructures
The Finite-Difference Time-Domain (FDTD) method is a numerical analysis technique used for modeling the interaction of electromagnetic waves with matter. core.ac.ukresearchgate.net It is particularly well-suited for simulating the optoelectronic response of nanostructures.
In the context of this compound, FDTD modeling has been used to complement experimental studies of para-hexaphenylene (p-6P) nanofibers. researchgate.net These simulations can help to understand and predict the waveguiding behavior of these nanofibers and the excitation of surface plasmon polaritons. researchgate.net The FDTD calculations can account for the molecular orientation within the nanofibers, which has been shown to lead to an asymmetrical excitation of surface plasmon polaritons. researchgate.net By modeling the interaction of light with these nanostructures, FDTD provides a deeper understanding of their optical properties, which is crucial for the development of future optoelectronic devices. researchgate.net
Spin-State Calculations and Magnetic Property Prediction in Radical this compound Systems
When this compound systems contain unpaired electrons, they become radical species with interesting magnetic properties. Computational methods are essential for predicting and understanding the spin states and magnetic behavior of these radical systems.
DFT and other advanced electronic structure methods can be used to calculate the energies of different spin states (e.g., singlet, triplet, doublet) and predict the ground spin state of the molecule. nih.govub.edunsf.gov The exchange coupling constant (J), which describes the magnetic interaction between radical centers, can also be calculated. For example, in triangular triradicals, the interplay of steric strain and Jahn-Teller distortion can lead to complex magnetic behavior with both antiferromagnetic and ferromagnetic interactions. chinesechemsoc.org The spin density distribution, which indicates the location of the unpaired electrons, can also be determined computationally. chinesechemsoc.org These calculations are crucial for understanding the magnetic properties of radical this compound systems and for designing new materials with specific magnetic functionalities. nih.govarxiv.org
Supramolecular Chemistry and Self Assembly of Hexaphenylene Building Blocks
Controlled Self-Assembly of Para-Hexaphenylene Nanofibers
Linear para-hexaphenylene (p-6P) is a rod-like molecule that readily self-assembles into highly ordered, crystalline nanofibers. This process is driven by a combination of π-π stacking interactions between the aromatic rings of adjacent molecules and van der Waals forces. The resulting nanofibers exhibit interesting optical and electronic properties, making them promising for applications in optoelectronics. The ability to control the morphology, alignment, and dimensions of these nanofibers is crucial for their integration into functional devices.
The alignment and orientation of para-hexaphenylene nanofibers can be precisely controlled by using single-crystalline substrates as templates for their growth. This technique, known as epitaxial growth, relies on the crystallographic matching between the substrate surface and the assembling organic molecules. The choice of substrate material and its surface symmetry dictates the orientation of the resulting nanofibers.
The final morphology and orientation of self-assembled nanostructures are highly sensitive to the specific conditions under which they are formed. Key growth parameters such as temperature, pH, deposition rate, and time significantly influence the outcome of the self-assembly process. nih.gov
By carefully tuning these parameters, it is possible to control various aspects of the nanostructures, including their size, shape, and crystallinity. For example, studies on other self-assembling systems have shown that changes in pH can influence the formation of different morphological shapes, such as needles, fibers, or bars. nih.gov Similarly, the duration of the growth process, such as stirring time, can affect particle growth and the preferential orientation of crystalline planes. nih.gov In the context of para-hexaphenylene, controlling these parameters during vacuum deposition or solution-based processes is critical for tailoring the properties of the resulting nanofibers for specific applications.
Table 1: Influence of Synthesis Parameters on Nanostructure Morphology
| Parameter | Effect on Nanostructure | Outcome |
|---|---|---|
| Substrate Temperature | Affects surface mobility of molecules | Higher temperatures can lead to larger, more ordered crystalline domains. |
| Deposition Rate | Influences nucleation density and growth kinetics | Slower rates often result in higher quality, more uniform structures. |
| pH (in solution) | Can alter intermolecular interactions and solubility | Different pH levels can lead to distinct morphologies like needles or fibers. nih.gov |
| Growth Time | Determines the extent of growth and annealing | Longer times can induce preferential growth along specific crystal axes. nih.gov |
The self-assembly of para-hexaphenylene into nanofibers can be achieved through different methods, most notably vacuum deposition and solution-based processes. While the final structures may be similar, the underlying mechanisms differ.
In vacuum deposition , p-6P molecules are sublimated and then deposited onto a substrate under high vacuum. The primary processes governing film formation are the adsorption of molecules onto the surface, their diffusion across the surface, and their eventual integration into the growing nanostructure. researchgate.net The kinetic energy of the deposited molecules and the substrate temperature are critical parameters that control the surface diffusion and ordering of the molecules into crystalline fibers. researchgate.net
In solution processes , self-assembly occurs as molecules aggregate from a solution, often triggered by a change in solvent composition or temperature. illinois.edu For instance, cooling a warm, homogeneous solution of an arylene ethynylene macrocycle in cyclohexane (B81311) can induce gelation, during which molecules organize to optimize π-π stacking. illinois.edu In aqueous solutions, amphiphilic molecules containing oligo-p-phenylene segments can self-assemble into helical nanofibers, driven by the microphase separation of their incompatible molecular parts and π-π interactions between the aromatic units. msleelab.org The driving force in solution is the minimization of unfavorable interactions with the solvent and the maximization of stabilizing intermolecular forces like hydrogen bonds and π-π stacking.
Host-Guest Chemistry with Cyclic Hexaphenylenes
Cyclic hexaphenylenes, as part of the broader family of cycloparaphenylenes (CPPs) or "carbon nanohoops," possess a unique ring-shaped structure with a central cavity. This cavity can accommodate other molecules, known as "guests," leading to the formation of host-guest complexes. frontiersin.org This field of supramolecular chemistry explores the principles of molecular recognition, where the host macrocycle selectively binds to specific guests based on complementary size, shape, and chemical interactions. frontiersin.org
The binding capabilities of cyclic hexaphenylene hosts can be finely tuned by chemically modifying, or "functionalizing," their structure. These modifications can alter the size, shape, and electronic properties of the internal cavity, thereby enhancing the binding affinity and selectivity for specific guest molecules.
Molecular recognition in these systems is governed by non-covalent interactions such as π-π stacking, CH-π interactions, and electrostatic forces. frontiersin.orgnih.gov For example, a bowl-shaped corannulene molecule can be encapsulated by a host through multiple weak CH-π contacts. frontiersin.org The strength of these interactions determines the association constant of the host-guest complex.
Recent studies have shown that introducing charges can dramatically enhance binding affinity. For instance, the dication of researchgate.netcycloparaphenylene ( researchgate.netCPP²⁺) was found to bind to a neutral nih.govcycloparaphenylene ( nih.govCPP) host with an association constant approximately 20 times higher than that of the complex formed between the neutral versions of the same molecules. nih.gov This significant increase is attributed to enhanced electronic interactions, including partial charge transfer from the host to the cationic guest. nih.gov
Table 2: Comparison of Association Constants for Neutral and Cationic Host-Guest Complexes
| Host | Guest | Association Constant (Kₐ) in (CDCl₂)₂ at 25 °C | Enhancement Factor |
|---|---|---|---|
| nih.govCPP | researchgate.netCPP (Neutral) | ~50 M⁻¹ | 1x |
| nih.govCPP | researchgate.netCPP²⁺ (Dicationic) | 10³ M⁻¹ nih.gov | ~20x |
The central cavity of this compound-based macrocycles provides a well-defined environment for encapsulating a variety of guest molecules. frontiersin.org This encapsulation can protect the guest from the external environment, alter its physical properties, and enable the construction of complex, mechanically interlocked molecular architectures. frontiersin.org
A notable example is the encapsulation of fluoroarenes by m-phenylene ethynylene macrocycles, which are structurally related to cyclic hexaphenylenes. nih.govncku.edu.tw These shape-persistent hosts can co-crystallize with guests like hexafluorobenzene and other fluorinated benzenes, with the guest molecule situated inside the central cavity. nih.govncku.edu.tw The stability of these complexes is derived from multiple C-H···F-C contacts between the host and the guest. ncku.edu.tw Furthermore, these inclusion complexes can dimerize in the solid state, forming a 2+2 assembly where two host-guest complexes "embrace" each other. nih.govncku.edu.tw This demonstrates the potential for creating highly ordered, multi-component supramolecular structures based on encapsulation phenomena.
Hierarchical Supramolecular Architectures
The self-assembly of this compound derivatives is a hierarchical process, where initial molecular recognition events lead to the formation of larger, more complex structures. This stepwise organization is crucial for the development of advanced materials with tailored properties.
Formation of π-Stacked Columnar Aggregates
The planar and electron-rich nature of the this compound core makes it highly susceptible to π-π stacking interactions. These interactions are a primary driving force for the self-assembly of this compound derivatives into one-dimensional columnar structures. In these aggregates, the this compound units stack on top of each other, creating extended columns. The stability and order of these columnar assemblies are influenced by the nature and position of substituents on the this compound core.
For instance, hexa-peri-hexabenzocoronene, a molecule with a large polycyclic aromatic hydrocarbon core structurally related to this compound, has been shown to form highly ordered columnar mesophases. The introduction of phenyl rings between the aromatic core and flexible alkyl side chains enhances the long-range hexagonal order of the columns. This improved packing is a result of favorable π-π stacking interactions between the aromatic cores. While direct crystallographic data for this compound columnar aggregates is not extensively detailed in the provided search results, the principles of π-π stacking in similar large aromatic systems suggest that the interplanar distance between stacked this compound units would be in the range of 3.4 to 3.8 Å, which is characteristic of strong π-π interactions.
The table below summarizes typical π-π stacking distances observed in related aromatic systems, which can be considered indicative for this compound aggregates.
| Aromatic System | Stacking Distance (Å) | Reference Compound(s) |
| Perylene Diimides | 3.4 - 4.0 | PDI derivatives |
| Hexa-peri-hexabenzocoronene | ~3.5 | Hexa(para-n-dodecylphenyl)hexabenzocoronene |
| Porphyrins | ~3.5 | Porphyrin dimers |
Hydrogen Bonding and Other Non-Covalent Interactions in this compound Assembly
While π-π stacking is a dominant force, the precise control over the self-assembly of this compound derivatives is often achieved by incorporating functional groups capable of forming specific non-covalent interactions, most notably hydrogen bonds. By strategically placing hydrogen bond donors and acceptors, such as amide or urea moieties, on the periphery of the this compound core, the directionality and stability of the resulting supramolecular structures can be finely tuned.
In derivatives of hexaphenylbenzene (B1630442), which shares a similar structural framework, intermolecular interactions such as C–H···O and C=O···π play a significant role in the supramolecular association in the crystalline state. These interactions can lead to the formation of extended three-dimensional architectures. The introduction of amide or urea groups into this compound derivatives would introduce strong, directional N–H···O=C hydrogen bonds. These bonds are known to drive the formation of well-defined one-dimensional chains and tapes in other molecular systems, and a similar role can be anticipated in the self-assembly of functionalized hexaphenylenes.
Other non-covalent interactions that can influence the assembly of this compound derivatives include:
Dipole-dipole interactions: The introduction of polar functional groups can lead to specific electrostatic interactions that guide the assembly process.
Solvophobic effects: In certain solvent systems, the tendency of the this compound core to minimize contact with the solvent can be a powerful driving force for aggregation.
The interplay of these various non-covalent interactions allows for a high degree of control over the morphology and properties of the resulting supramolecular architectures.
Micellar and Amphiphilic Assemblies of this compound Derivatives
By chemically modifying this compound with both hydrophilic (water-loving) and hydrophobic (water-fearing) groups, amphiphilic derivatives can be synthesized. In aqueous environments, these amphiphilic hexaphenylenes can self-assemble into a variety of nanostructures, including micelles and vesicles, to minimize the unfavorable interactions between the hydrophobic core and water.
The table below illustrates the concept of CMC with examples from other classes of surfactants.
| Surfactant Type | Example | Typical CMC Range (M) |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 8 x 10⁻³ |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 9 x 10⁻⁴ |
| Non-ionic | Triton X-100 | 2 x 10⁻⁴ |
The self-assembly of amphiphilic this compound derivatives into micelles and other structures opens up possibilities for applications in areas such as drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs, and in materials science for the creation of ordered nanostructured films and coatings.
Applications of Hexaphenylene in Advanced Materials Science and Engineering
Organic Electronics and Optoelectronics
Hexaphenylene and its derivatives are pivotal in the development of next-generation organic electronic and optoelectronic devices. Their performance is intrinsically linked to their charge transport characteristics, light-emitting capabilities, and nonlinear optical responses.
Charge Transport Mechanisms in this compound-Based Organic Electronic Devices
The efficient operation of organic electronic devices such as light-emitting diodes and field-effect transistors relies on the controlled movement of charges. ep2-bayreuth.de In organic solids like this compound, charge transport occurs when a charge is introduced onto a molecular unit, either by adding an electron to an antibonding orbital or removing one from a bonding orbital. ep2-bayreuth.de This process transforms the molecule into a charged excited state, enabling it to conduct electricity. ep2-bayreuth.de Organic semiconductors can become conductive when charge carriers are generated extrinsically. ep2-bayreuth.de
The primary mechanisms governing charge transport in organic materials are hopping and band-like transport. cecam.org Hopping transport, the dominant mechanism in many organic semiconductors, involves charge carriers moving between localized states. cecam.orgnih.gov This is often described by models such as variable range hopping and nearest-neighbor hopping. nih.gov In contrast, band-like transport occurs in highly crystalline organic materials where charge carriers are delocalized over numerous unit cells, similar to traditional inorganic semiconductors. cecam.org The efficiency of charge transport is influenced by factors like the electronic coupling between molecules, disorder, polaronic effects, and space charge. ep2-bayreuth.de The presence of charge carrier traps, which are localized states within the band-gap resulting from defects, can significantly impact the performance of organic semiconductor devices. rsc.org
This compound in Waveguiding and Lasing Materials
Para-hexaphenylene (p-6P) nanofibers have demonstrated potential for waveguiding applications. researchgate.net When grown on a silver thin film, these nanofibers can excite surface plasmon polaritons, which are electromagnetic waves coupled to electron oscillations at the metal-dielectric interface. uj.edu.pl This phenomenon allows for the guiding of light at the nanoscale. uj.edu.pl The efficiency of this process is supported by both experimental data and simulations. uj.edu.pl
Needle-shaped organic single crystals of related thiophene (B33073)/phenylene co-oligomers have also been shown to be excellent platforms for photonic circuits, exhibiting efficient optical waveguiding and lasing. researchgate.net These crystals can act as Fabry-Pérot type optical resonators. researchgate.net The development of organic single-crystalline materials is a significant area of research for laser applications, with a focus on fabricating laser resonators and patterned crystals. researchgate.net
Fabrication of this compound-Based Photonic Devices and Logic Gates
The fabrication of photonic devices and logic gates using materials like this compound often involves advanced lithography techniques. Deep UV lithography, using wavelengths of 248 nm and 193 nm, is a promising method for creating the fine, periodic structures required for photonic crystals at telecommunication wavelengths. ugent.be This technique allows for the creation of structures with periods of a few hundred nanometers. ugent.be Another method involves laser inscription, where a focused laser beam locally modifies the refractive index of a polymer to create a waveguide. femtum.com
All-optical logic gates, which are fundamental components for optical computing, can be realized using two-dimensional photonic crystals. pan.pl These gates operate based on principles like the interference of light waves within the crystal structure. pan.pl The design of these logic gates often utilizes waveguides and cavities created within the photonic crystal to control the flow of light and perform logical operations such as AND, OR, and NOT. pan.plarxiv.org The performance of these gates can be optimized by controlling the geometry of the photonic crystal lattice. pan.pl
Aggregation-Induced Emission (AIE) Phenomena for Solid-State Emitters
A significant challenge in organic light-emitting materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescence diminishes in the solid state. ru.nl However, a class of materials, known as AIE luminogens (AIEgens), exhibit the opposite behavior: aggregation-induced emission (AIE). ru.nlresearchgate.netsigmaaldrich.com These molecules are weakly emissive in solution but become highly fluorescent upon aggregation. sigmaaldrich.comnih.gov
A derivative of this compound, 2,7-di([1,1′-biphenyl]-4-yl)-fluorenone (4-DBpFO), is an example of an AIEgen. researchgate.net The restricted rotation of its phenyl rings in the aggregated state leads to a significant enhancement of linear optical emission. ru.nlresearchgate.net This effect is attributed to a decrease in non-radiative decay pathways. ru.nl The fluorescence quantum yield of AIEgens can be very high in the solid state. nih.gov
Table 1: Photophysical Properties of an AIEgen in Solution vs. Solid State
| Property | Solution (THF) | Solid State (Crystal) |
|---|---|---|
| Fluorescence Lifetime (ns) | 1.9 | 10.6 |
| Radiative Decay Rate (s⁻¹) | 1.5 x 10⁸ | 3.3 x 10⁷ |
| Non-radiative Decay Rate (s⁻¹) | 5.1 x 10⁸ | 6.1 x 10⁷ |
Data derived from a study on an AIEgen. ru.nl
Nonlinear Optical (NLO) Properties and Applications
Nonlinear optical (NLO) materials are crucial for technologies like telecommunications, data storage, and super-resolution microscopy. ru.nlresearchgate.net Organic molecules with delocalized π-electrons can exhibit significant NLO responses. nih.gov The introduction of a carbonyl group into the p-hexaphenylene backbone in the 4-DBpFO molecule breaks its centrosymmetry. researchgate.net This structural modification is key to achieving second-order NLO effects, such as second-harmonic generation (SHG). ru.nlresearchgate.net
In the aggregated state, the molecular arrangement of 4-DBpFO leads to a macroscopic dipole, resulting in highly efficient SHG. ru.nlresearchgate.net This material demonstrates both enhanced linear emission and strong NLO effects, including SHG and two-photon excited fluorescence (TPF), making it promising for applications in miniaturized integrated photonic circuits. ru.nl The power dependence of both SHG and TPF signals shows a quadratic relationship, confirming their two-photon nature. ru.nl
Nanomaterials and Nanotechnology
The field of nanomaterials and nanotechnology involves the design and application of structures at the nanoscale (1-100 nm). nih.gov At this scale, materials often exhibit unique properties compared to their bulk counterparts due to increased surface-area-to-volume ratios and quantum effects. researchgate.net These unique properties are being harnessed for a wide range of applications in medicine, electronics, and energy. researchgate.netmdpi.com
Para-hexaphenylene (p-6P) can be used to form nanoaggregates like nanofibers and nanoribbons through organic molecular beam deposition. researchgate.netacs.org The distinct morphological and structural properties of these nanoaggregates make them suitable for optoelectronic applications. acs.org By controlling the deposition conditions, it is possible to create tailored nanoscale structures with optimized optical properties for advanced photonic devices. acs.org The direct deposition of p-6P onto substrates is a significant advantage as it reduces structural deformation and the introduction of impurities that can occur with transfer processes. uj.edu.pl
Porous Organic Materials and Sorption Applications
The inherent rigidity and well-defined geometry of this compound make it an excellent building block for the construction of porous organic materials. These materials, characterized by high surface areas and tunable pore structures, are of great interest for applications in gas storage, separation, and catalysis.
1 Design and Synthesis of this compound-Based Porous Organic Polymers and Nanocomposites
Porous organic polymers (POPs) are a class of materials that have gained significant attention for their potential in gas adsorption and separation. rsc.org this compound and its derivatives can be used as monomers in the synthesis of these polymers. For example, porous polymers based on hexaphenylbenzene (B1630442) have been synthesized and have demonstrated a high affinity for organic vapors. rsc.org
Covalent Organic Frameworks (COFs) are a subclass of POPs that are crystalline and have a well-defined porous structure. wikipedia.org The synthesis of COFs involves the connection of organic building units through strong covalent bonds. wikipedia.org this compound-based building blocks can be incorporated into COF structures to create materials with specific pore sizes and functionalities. nih.gov For instance, hexaazatriphenylene units have been used to create 2D conductive COFs with anisotropic charge transport properties. nih.gov
The synthesis of these materials often involves metal-catalyzed cross-coupling reactions, such as the Sonogashira polymerization, to link the this compound-based monomers. tdl.org The resulting polymers are often robust and resistant to degradation under harsh conditions. tdl.org Furthermore, nanocomposites can be formed by combining this compound-based polymers with other materials, such as aluminosilicates, to create hybrid materials with enhanced properties. epfl.ch
Framework Engineering for Enhanced Adsorption Properties (e.g., Hydrogen Storage)
A key advantage of using this compound-based building blocks in porous materials is the ability to engineer the framework for specific applications. By carefully selecting the monomers and the synthetic conditions, it is possible to control the pore size, surface area, and chemical functionality of the resulting material. wikipedia.orgtdl.org
For hydrogen storage, a critical challenge is to design materials that can adsorb and desorb hydrogen efficiently at ambient conditions. The high surface area and tunable porosity of this compound-based POPs and COFs make them promising candidates for this application. tdl.org The large π-conjugated surfaces of the this compound units can provide favorable interaction sites for hydrogen molecules. tdl.org
Research has shown that polymers incorporating hexa-(peri)-hexabenzocoronene (a derivative of this compound) exhibit good adsorption properties for gases like hydrogen, nitrogen, and carbon dioxide. tdl.org The adsorption enthalpies for these gases can be relatively high, indicating strong interactions between the gas molecules and the polymer framework. tdl.org By modifying the polymer structure, for example by introducing specific functional groups, the adsorption properties can be further tailored to enhance the selectivity and capacity for a particular gas. mdpi.com This "framework engineering" approach is crucial for developing the next generation of materials for clean energy applications. tdl.org
Catalysis and Molecular Machines
The unique structural and electronic properties of this compound and its derivatives have led to their exploration in the fields of catalysis and the development of molecular-scale machines.
Self-assembled structures of amphiphilic molecules containing this compound rod segments have been shown to act as supramolecular nanoreactors. liv.ac.uk These assemblies can facilitate chemical reactions, such as Suzuki coupling, in aqueous environments at room temperature. liv.ac.uk The hydrophobic core of the self-assembled structure can provide a suitable environment for the reaction to occur, while the hydrophilic outer part ensures solubility in water. liv.ac.uk
In the realm of molecular machines, the rigid and well-defined nature of this compound makes it an attractive component for constructing molecules that can perform specific functions in response to external stimuli. While the development of complex molecular machines based on this compound is still an emerging area, the fundamental principles of using molecular components to create functional devices are being actively investigated. For example, endo-functionalized cyclic oligophenylenes, which can be seen as derivatives of a cyclic this compound framework, have been synthesized and shown to bind other molecules within their cavities, a key function for molecular recognition and transport. nih.gov
This compound Scaffolds in Supramolecular Catalysis
Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, often mimicking the efficiency and selectivity of natural enzymes. numberanalytics.com In this context, the rigid and well-defined geometry of molecular scaffolds is crucial for creating organized catalytic environments. numberanalytics.comacs.org While direct catalytic applications of unsubstituted this compound are not common, its derivatives serve as exceptional scaffolds for positioning catalytic groups in a predetermined spatial arrangement.
The core principle behind using this compound as a scaffold is its structural rigidity, which is a valuable asset in supramolecular design. mdpi.com This rigidity allows for the precise pre-organization of attached catalytic moieties, minimizing conformational flexibility and creating a well-defined reaction pocket or active site. acs.org This is analogous to the protein scaffold in enzymes, which holds catalytic residues in optimal positions for substrate binding and transformation. nih.gov
Research in supramolecular catalysis has demonstrated that rigid frameworks, such as those constructed from aryl-ethynyl linkages or other macrocycles, can enhance catalytic efficiency. nih.govmdpi.com These scaffolds function by:
Orienting Reactive Groups: By attaching catalytic functional groups to the phenyl rings of a this compound core, their positions relative to one another can be fixed. This controlled orientation is critical for reactions involving multiple steps or requiring the cooperative action of different catalytic sites.
Creating a Reaction Microenvironment: The this compound framework can establish a specific microenvironment around the catalytic center. This can influence substrate solubility, stabilize transition states, and shield the reaction from the bulk solvent, leading to higher reaction rates and selectivity. numberanalytics.commdpi.com
Substrate Pre-organization: The scaffold can include binding sites that capture and orient substrate molecules, bringing them into close proximity with the catalytic groups. This "proximity effect" significantly increases the effective concentration of the reactants, accelerating the reaction. mdpi.com
For instance, a this compound scaffold could be functionalized with multiple binding sites and a central catalytic group. This arrangement would first bind the substrate through non-covalent interactions and then position it optimally for the catalytic transformation, a process that mirrors the function of many natural enzymes. researchgate.net The development of such complex, functionalized this compound derivatives represents a promising direction in the design of next-generation artificial enzymes and highly selective catalysts.
Development of Molecular Sensors and Switches Based on this compound Derivatives
The photophysical properties and structural rigidity of this compound derivatives make them excellent candidates for the development of molecular sensors and switches. These smart materials can respond to external stimuli with a measurable change in their properties, such as fluorescence or conformation.
Molecular Sensors
Molecular sensors are chemical species that signal the presence of a specific analyte. biorxiv.org this compound-based sensors often utilize fluorescence as a detection mechanism. A notable example is a sensor developed for the detection of mercury(II) ions (Hg²⁺), a toxic environmental pollutant. This sensor incorporates a hexaphenylbenzene core functionalized with a pyrene (B120774) derivative. mdpi.com
In the absence of Hg²⁺, the compound exhibits certain fluorescent properties. Upon binding with Hg²⁺ ions, a 1:1 complex is formed, which leads to a significant change in the fluorescence emission. mdpi.com Specifically, the formation of the complex induces a 10-fold enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.comrsc.org This "turn-on" response allows for the sensitive and selective detection of Hg²⁺. The performance characteristics of this hexaphenylbenzene-pyrene derivative sensor are summarized in the table below.
| Sensor Characteristic | Value | Reference |
| Analyte | Mercury(II) ion (Hg²⁺) | mdpi.com |
| Detection Mechanism | Chelation-Enhanced Fluorescence (Turn-On) | mdpi.comrsc.org |
| Fluorescence Enhancement | 10-fold | mdpi.comrsc.org |
| Linear Detection Range | 0 - 100 µM | mdpi.com |
| Limit of Detection (LOD) | 4.5 nM | mdpi.com |
This table presents the performance data for a hexaphenylbenzene-pyrene based molecular sensor for the detection of mercury ions.
Molecular Switches
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, temperature, or pH. mdpi.com Biphenarenes, which are macrocyclic compounds containing biphenyl (B1667301) units and thus are structurally related to this compound, have been shown to function as effective molecular switches. mdpi.comnih.gov
One such example is a 2,2′,4,4′-tetramethoxy biphen nih.govarene macrocycle. This molecule can exist in two distinct conformations that can be interconverted by various stimuli. mdpi.com The switching between these states is a controlled process, making these molecules suitable for applications in stimuli-responsive materials and molecular machinery. The stimuli that can trigger the conformational change in this biphen nih.govarene system are outlined below.
| Stimulus | Effect on Molecular Conformation | Reference |
| Solvent | The equilibrium between the two conformations is solvent-dependent. | mdpi.com |
| Temperature | Lowering the temperature can favor one conformation over the other. | mdpi.com |
| Guest Binding | The binding of a guest molecule can lock the macrocycle into a single conformation. | mdpi.com |
| pH (Acid/Base) | The addition of an acid or a base can control the conformational state, especially in the presence of a bound guest. | mdpi.com |
This table summarizes the various external stimuli that can control the conformational state of a biphen nih.govarene-based molecular switch.
The development of such multi-stimuli responsive systems based on this compound and its analogues opens up possibilities for creating complex molecular devices that can be controlled with high precision. mdpi.com
Emerging Research Frontiers and Future Directions in Hexaphenylene Chemistry
Precision Synthesis of Novel Hexaphenylene Topologies and Architectures
The ability to construct complex molecular architectures with atomic precision is a cornerstone of modern chemistry, and the synthesis of this compound derivatives is no exception. Researchers are moving beyond simple macrocycles to create elaborate topologies that were previously inaccessible. A key focus is the development of bottom-up synthesis strategies that allow for the tailor-made design of two-dimensional polymers and nanostructures where the building block geometry dictates the final polymer topology. tum.de
One powerful technique employed is nickel-mediated Yamamoto coupling, which has been instrumental in the macrocyclization of precursors like 1,3-dibromobenzene (B47543) to form various [n]cyclo-meta-phenylenes ([n]CMPs). researchgate.net This method has been refined to enable more complex constructions, such as a "3+1+3+1" pathway to create linked macrocycles. researchgate.net Stepwise coupling reactions are also being utilized to provide greater control over the final structure, enabling the synthesis of macrocycles with specific linkages, such as ortho-phenylene bridges, which significantly influence the molecule's geometry and electronic properties. acs.org
A significant recent achievement has been the one-pot macrocyclization synthesis of highly strained and complex structures, such as a macrocycle containing four arxiv.orghelicene panels. acs.org This approach opens the door to novel, chiral, and contorted this compound architectures. The future in this area lies in expanding the synthetic toolkit to create even more intricate designs, including interlocked rings, molecular knots, and extended two-dimensional sheets with programmed porosity and electronic characteristics.
| Synthetic Strategy | Description | Example Target Topology |
| Nickel-Mediated Yamamoto Coupling | A coupling reaction particularly suitable for assembling macrocycles from aryl halides. researchgate.net | [n]Cyclo-meta-phenylenes ([n]CMPs) |
| Stepwise Coupling Reactions | A sequential approach that allows for precise installation of different building blocks and linkages. acs.org | ortho-Phenylene Bridged Macrocycles |
| One-Pot Macrocyclization | A process where multiple bond-forming reactions occur in a single reaction vessel to form the final macrocycle. acs.org | Strained Helical Macrocycles |
| Bottom-Up Surface Synthesis | The use of molecular precursors that self-assemble and polymerize on a surface to create extended networks. tum.de | Two-Dimensional Polyphenylene Polymers |
Advanced Characterization of Dynamic Processes at Interfaces and in Supramolecular Assemblies
Understanding the behavior of this compound molecules at surfaces and within larger assemblies is critical for their application in devices and functional materials. Advanced characterization techniques are providing unprecedented insight into these dynamic processes. researchgate.net For supramolecular structures like gels and nanofibers, a combination of methods is often required to build a complete picture of their formation, structure, and properties. nih.govnih.gov
Techniques such as Field Emission Scanning Electron Microscopy (FESEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of this compound aggregates, such as the nanofibers formed by para-hexaphenylene (p6P). ktu.ltresearchgate.net These methods reveal dimensions and surface details, while low-voltage FESEM can minimize charging effects on these organic materials. ktu.lt To probe the internal structure and molecular orientation, researchers employ methods like Grazing Incidence X-ray Diffraction (GIXD), which can confirm the crystal structure and orientation of molecules relative to a substrate. researchgate.netnih.gov
The dynamics of assembly and movement at interfaces are studied using specialized techniques. For instance, grazing incidence X-ray Photon Correlation Spectroscopy (XPCS) can track the relaxation and aging of nanoparticle assemblies at a liquid-liquid interface, revealing intermittent fluctuations rather than continuous motions. researchgate.net For bulk assemblies, rheological characterization is crucial for understanding mechanical properties like stiffness, shear-thinning, and self-healing, which are vital for applications in areas like tissue engineering. nih.govnih.govmdpi.com
| Characterization Technique | Information Obtained | Application to this compound |
| Atomic Force Microscopy (AFM) | High-resolution surface morphology, topography, and mechanical properties. nih.govmdpi.com | Imaging of p6P nanofibers and aggregates. ktu.ltresearchgate.net |
| Scanning Electron Microscopy (SEM) | Visualization of surface features and overall morphology of nano-aggregates. ktu.ltresearchgate.net | Analysis of nanofiber dimensions and distribution. ktu.lt |
| Grazing Incidence X-ray Diffraction (GIXD) | Crystallographic structure and orientation of molecules in thin films and on surfaces. researchgate.netnih.gov | Determining the molecular packing in p6P films. nih.gov |
| Spectroscopy (Fluorescence, Raman) | Molecular orientation, conformation, and electronic properties. nih.govresearchgate.net | Distinguishing different types of molecular aggregates. researchgate.net |
| Rheology | Viscoelastic properties, stiffness, and response to stress (e.g., self-healing). nih.govnih.gov | Characterizing the mechanical behavior of supramolecular gels. nih.gov |
Integration of this compound into Hybrid Inorganic-Organic Systems and Heterostructures
The combination of organic molecules with inorganic materials at the nanoscale creates hybrid systems that can exhibit novel properties and functionalities not found in either component alone. csic.es this compound and its derivatives are ideal organic components for these hybrids due to their rigid structure, defined electronic properties, and synthetic versatility. These materials are generally categorized into Class I, where the components are linked by weak interactions, and Class II, where they are linked by strong covalent or ionic bonds. csic.es
A significant area of development is in optoelectronics, where hybrid structures can form the basis of next-generation devices. nih.gov For example, the integration of conductive organic polymers with inorganic semiconductors like Gallium Nitride (GaN) is being explored for 3D micro-LEDs. nih.gov Deposition techniques such as oxidative chemical vapor deposition (oCVD) are being developed to conformally coat complex 3D inorganic nanostructures with high-quality organic films, a method directly applicable to this compound-based polymers. nih.govarxiv.org
The future of this field involves creating precisely defined heterostructures where the this compound unit acts as a charge-transporting layer, a light-emitting component, or a structural scaffold. researchgate.net For example, Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) are a new class of materials that combine high refractive indices with the processability of polymers, opening up applications in integrated photonics. arizona.edu By incorporating this compound into such systems, it may be possible to create highly efficient and low-loss optical waveguides, splitters, and resonators. arizona.edu
Machine Learning and AI-Driven Design of this compound Materials with Tailored Properties
Traditional materials discovery relies heavily on trial-and-error, which is both time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, enabling the rapid in silico design and discovery of new materials with specific, targeted properties. arxiv.orgresearchgate.net This computational approach is particularly well-suited to the vast chemical space of possible this compound derivatives.
For this compound chemistry, this means AI could be used to:
Design novel this compound topologies with optimized self-assembly characteristics.
Predict the electronic and optical properties of new derivatives for applications in OLEDs or photovoltaics.
Accelerate the discovery of this compound-based materials capable of withstanding extreme environments. jhu.edujhuapl.edu
Exploration of Quantum Phenomena and Spin Dynamics in this compound Assemblies
The well-defined, ordered structures that can be formed from this compound molecules make them an exciting platform for exploring fundamental quantum phenomena. When assembled into one-dimensional structures like nanofibers or two-dimensional sheets, these conjugated systems can act as model systems for investigating behaviors typically associated with quantum materials. helmholtz-berlin.de
A key area of interest is spin dynamics—the study of how electron spins behave and interact within a material. In ordered molecular assemblies, it may be possible to control and measure spin transport and coherence over significant distances. This research frontier leverages advanced spectroscopic techniques like inelastic neutron scattering and muon spectroscopy to probe the dynamic properties and magnetic structures of these materials. helmholtz-berlin.de
Furthermore, the rise of quantum computing offers new tools to simulate and understand the complex quantum behavior of these systems. arxiv.org Theoretical analyses, complemented by quantum information measures, can provide deeper insights into ultrafast spin dynamics within these structures when subjected to external stimuli like laser pulses. arxiv.org The long-term vision is to use this compound assemblies as components in quantum information technologies, where the precise chemical structure could be used to tune quantum properties like entanglement and spin states in a predictable manner. nzdr.ruaps.org
Q & A
Q. Advanced: How can combinatorial chemistry approaches optimize this compound synthesis while minimizing side-product formation?
Q. Methodological Guidance :
- Basic : Standard routes include Suzuki-Miyaura coupling or Scholl oxidation, with solvents (toluene, DMF) and catalysts (Pd-based) critical for yield. For reproducibility, document temperature gradients, stoichiometric ratios, and purification methods (e.g., column chromatography) .
- Advanced : Use design-of-experiments (DoE) frameworks to systematically vary parameters (e.g., catalyst loading, solvent polarity). High-throughput screening paired with HPLC-MS can identify optimal conditions and byproducts .
Q. Advanced: How can X-ray crystallography and DFT calculations resolve discrepancies in reported bond-length variations?
Q. Methodological Guidance :
- Basic : Use H/C NMR to confirm aromatic proton environments and UV-Vis for conjugation analysis. Pair with elemental analysis to validate purity .
- Advanced : For structural ambiguities, compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian 16). Statistical error analysis (e.g., R-factor) ensures model reliability .
Example Finding :
A 2016 study resolved conflicting bond-length reports in this compound derivatives by correlating XRD data (1.39–1.42 Å) with DFT-predicted delocalization effects, highlighting solvent-induced packing distortions .
Basic: How do substituent groups influence this compound’s electronic properties?
Q. Advanced: What mechanistic insights explain contradictory trends in substituent effects on nonlinear optical (NLO) responses?
Q. Methodological Guidance :
- Basic : Synthesize derivatives with electron-donating (e.g., -OMe) or withdrawing (-NO) groups. Use cyclic voltammetry to measure HOMO-LUMO gaps .
- Advanced : Employ time-dependent DFT (TD-DFT) to model charge-transfer transitions. Compare with hyper-Rayleigh scattering data to validate NLO activity .
Q. Data Contradiction Analysis :
- Conflicting reports on -NO’s NLO enhancement may arise from aggregation-induced emission (AIE) effects. Control experiments in dilute vs. solid states are critical .
Basic: What are the standard methods for evaluating this compound’s thermal stability?
Q. Advanced: How can in situ XRD and TGA-FTIR reconcile discrepancies in decomposition pathways reported across studies?
Q. Methodological Guidance :
- Basic : Thermogravimetric analysis (TGA) under inert atmospheres (N) identifies decomposition thresholds (e.g., 250–300°C) .
- Advanced : Couple TGA with FTIR to detect gaseous byproducts (e.g., CO). In situ XRD tracks phase transitions during heating, clarifying kinetic vs. thermodynamic stability .
Basic: How is computational modeling applied to predict this compound’s optoelectronic properties?
Q. Advanced: What multiscale modeling strategies address gaps between simulated and experimental bandgap values?
Q. Methodological Guidance :
- Basic : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals. Compare with UV-Vis absorbance edges for validation .
- Advanced : Integrate molecular dynamics (MD) to simulate solvent effects on aggregation. Machine learning (e.g., neural networks) can predict structure-property relationships from heterogeneous datasets .
Q. Example Workflow :
Optimize geometry with DFT.
Simulate absorption spectra using TD-DFT.
Validate with experimental data; adjust basis sets if discrepancies exceed 0.2 eV .
Basic: What protocols ensure reproducibility in this compound-based device fabrication?
Q. Advanced: How can advanced microscopy (TEM, AFM) resolve interfacial inhomogeneities in thin-film devices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
